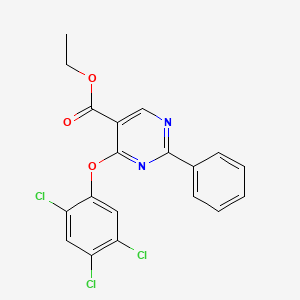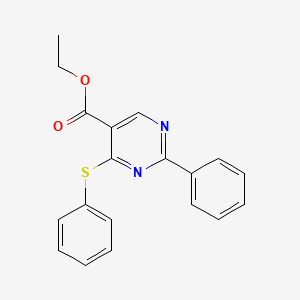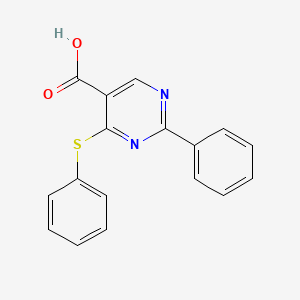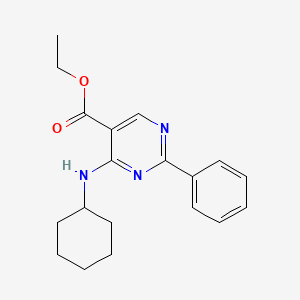
Ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate
Overview
Description
Scientific Research Applications
Pharmacophore Design of Kinase Inhibitors
Pyrimidine derivatives, due to their ability to mimic ATP, are critical in the design of kinase inhibitors. The structural framework allows for the introduction of various substituents that enhance selectivity and potency against specific kinases. The development of such inhibitors is crucial for therapeutic strategies targeting diseases mediated by kinase dysregulation, including inflammation and cancer (Scior et al., 2011).
Optoelectronic Materials
Research on pyrimidine and its derivatives highlights their importance in creating novel optoelectronic materials. These compounds, especially when incorporated into π-extended systems, exhibit promising luminescent and electroluminescent properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs), image sensors, and solar cells, underscoring the versatility of pyrimidine scaffolds in materials science (Lipunova et al., 2018).
Catalysis and Synthetic Pathways
Pyrimidine cores are pivotal in catalysis, especially in facilitating the synthesis of complex organic molecules through multi-component reactions. Their utility spans from pharmaceuticals to fine chemicals, showcasing the adaptability of pyrimidine derivatives in diverse synthetic routes. Such catalysts often involve hybrid systems combining organocatalysts, metal catalysts, and green solvents to develop environmentally benign methodologies (Parmar et al., 2023).
Antioxidant Activity
In the context of bioactivity, pyrimidine derivatives have been explored for their antioxidant potential. Understanding the mechanisms through which these compounds exert their antioxidant effects is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases (Ilyasov et al., 2020).
Future Directions
The future directions for the study of “Ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3/c1-2-26-19(25)12-10-23-17(11-6-4-3-5-7-11)24-18(12)27-16-9-14(21)13(20)8-15(16)22/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXARJSFXLLRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea](/img/structure/B3139658.png)
![5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3139665.png)


![Methyl 1-[5-(3-bromothiophen-2-yl)-3-methoxycarbonyl-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B3139682.png)




![6-oxo-4-(trifluoromethyl)-N,1-bis[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3139708.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-3-(trifluoromethyl)benzamide](/img/structure/B3139753.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-2-thiophen-2-ylacetamide](/img/structure/B3139761.png)
![8-methyl-N'-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139772.png)